molecular formula C13H28N4O2 B3336031 N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane CAS No. 17023-02-8

N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane

Cat. No. B3336031
CAS RN: 17023-02-8
M. Wt: 272.39 g/mol
InChI Key: CBZKJIFDOVBYKP-UHFFFAOYSA-N
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Description

N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane, also known as BOA, is a synthetic compound that has been used in scientific research for several years. BOA is a diamine compound that contains two oxime groups and two tertiary amine groups. It has been synthesized through various methods, and its mechanism of action has been studied extensively. BOA has been used in a variety of scientific research applications, including the study of enzyme inhibition, as a building block for new compounds, and as a potential therapeutic agent.

Scientific Research Applications

N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane has been used in a variety of scientific research applications. One of the most common uses of N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane is in the study of enzyme inhibition. N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition has been studied as a potential therapeutic approach for the treatment of Alzheimer's disease and other neurological disorders.
N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane has also been used as a building block for new compounds. Researchers have synthesized a variety of compounds using N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane as a starting material, including compounds with potential anticancer and antiviral activity.

Mechanism of Action

The mechanism of action of N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane is not fully understood. However, it is believed that N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane inhibits enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is its ability to inhibit enzyme activity. This inhibition can lead to a variety of downstream effects, including changes in neurotransmitter levels and other biochemical pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane in lab experiments is its ability to inhibit enzyme activity. This inhibition can be used to study the role of specific enzymes in various biochemical pathways. However, there are also some limitations to using N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane in lab experiments. For example, N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane may have off-target effects that can complicate data interpretation. Additionally, N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane may not be suitable for all experimental systems, and researchers must carefully consider the appropriate concentration and duration of exposure.

Future Directions

There are several future directions for N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane research. One potential area of research is the development of N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane-based compounds with therapeutic potential. N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane has been shown to have activity against a variety of enzymes, and researchers may be able to develop new compounds with enhanced activity and selectivity.
Another potential area of research is the study of N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane's effects on other biochemical pathways. While N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane is primarily known for its inhibition of enzyme activity, it may also have other effects on cellular processes that have yet to be fully explored.
Conclusion:
In conclusion, N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane, or N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane, is a synthetic compound that has been used in scientific research for several years. N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane has been synthesized through various methods, and its mechanism of action has been studied extensively. N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane has been used in a variety of scientific research applications, including the study of enzyme inhibition, as a building block for new compounds, and as a potential therapeutic agent. While there are some limitations to using N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane in lab experiments, it remains a valuable tool for studying specific biochemical pathways. There are several future directions for N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane research, including the development of new compounds with enhanced activity and the study of N,N'-Bis(3-oximino-2-methyl-2-butyl)-1,3-diaminopropane's effects on other biochemical pathways.

properties

IUPAC Name

N-[3-[3-[(3-hydroxyimino-2-methylbutan-2-yl)amino]propylamino]-3-methylbutan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N4O2/c1-10(16-18)12(3,4)14-8-7-9-15-13(5,6)11(2)17-19/h14-15,18-19H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZKJIFDOVBYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(C)(C)NCCCNC(C)(C)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392236
Record name N,N'-{Propane-1,3-diylbis[azanediyl(3-methylbut-3-yl-2-ylidene)]}dihydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[3-[(3-hydroxyimino-2-methylbutan-2-yl)amino]propylamino]-3-methylbutan-2-ylidene]hydroxylamine

CAS RN

17023-02-8
Record name N,N'-{Propane-1,3-diylbis[azanediyl(3-methylbut-3-yl-2-ylidene)]}dihydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(3-OXIMINO-2-METHYL-2-BUTYL)-1,3-DIAMINOPROPANE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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